

Application Notes and Protocols: Aminomercuriation of Alkenes with Mercury(II) Acetate

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Compound of Interest

Compound Name: Mercury(II) acetate

Cat. No.: B8805730

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Introduction

The aminomercuriation of alkenes is a powerful and regioselective method for the synthesis of β -amino organomercurial compounds, which can be subsequently demercurated to afford valuable amine derivatives. This reaction involves the addition of an amine and a mercury(II) salt, typically **mercury(II) acetate**, across a carbon-carbon double bond. The reaction proceeds via a mercurinium ion intermediate, leading to a predictable anti-addition of the amine and mercury moieties. The subsequent demercuration, usually achieved with sodium borohydride, replaces the mercury with a hydrogen atom. This two-step process, known as aminomercuriation-demercuration, provides a reliable route to amines following Markovnikov's rule, where the amino group is introduced at the more substituted carbon of the alkene. This methodology is particularly useful for the synthesis of complex amines and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Reaction Mechanism and Stereochemistry

The aminomercuriation of an alkene with **mercury(II) acetate** proceeds through a well-established mechanism analogous to oxymercuration.^{[1][2][3]}

- **Formation of the Mercurinium Ion:** The electrophilic **mercury(II) acetate** reacts with the alkene's π -bond to form a bridged mercurinium ion intermediate. This intermediate prevents carbocation rearrangements, which can be a significant side reaction in other electrophilic additions to alkenes.
- **Nucleophilic Attack by the Amine:** An amine (primary or secondary) then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion from the side opposite to the mercury bridge. This results in the anti-addition of the amino group and the acetoxymercuri group across the double bond.
- **Deprotonation:** A basic species in the reaction mixture, such as another amine molecule or the acetate ion, removes a proton from the newly added nitrogen atom to yield the neutral β -amino organomercurial compound.
- **Demercuration:** The organomercurial intermediate is typically not isolated but is directly treated with a reducing agent, most commonly sodium borohydride in a basic solution. This step replaces the C-Hg bond with a C-H bond, yielding the final amine product. The demercuration step is generally not stereospecific and can lead to a mixture of stereoisomers if a new chiral center is formed at the carbon previously attached to mercury.

Applications in Organic Synthesis

The aminomercuriation-demercuration sequence offers a versatile and predictable method for the synthesis of a wide range of amines.

- **Intermolecular Aminomercuriation:** This is the most common application, where an alkene reacts with an amine in the presence of **mercury(II) acetate** to form a β -amino mercurial, which is then reduced to the corresponding amine. This method is effective for the synthesis of secondary and tertiary amines from terminal and internal alkenes.
- **Intramolecular Aminomercuriation:** Unsaturated amines can undergo intramolecular cyclization via aminomercuriation to form nitrogen-containing heterocycles such as piperidines and pyrrolidines.^{[4][5][6]} This approach is highly valuable for the construction of cyclic amine frameworks found in many biologically active molecules.
- **Synthesis of β -Amino Ethers and Amides:** By using a nucleophilic solvent or adding other nucleophiles to the reaction mixture, it is possible to introduce other functional groups in a

tandem fashion.

Quantitative Data

The following tables summarize representative quantitative data for the aminomercuration-demercuration of various alkenes. Please note that yields can vary depending on the specific substrates, reaction conditions, and the purity of the starting materials.

Table 1: Intermolecular Aminomercuration of Terminal Alkenes

Alkene	Amine	Product	Reaction Time (h)	Yield (%)	Reference
1-Octene	Aniline	N-(1-methyloctyl)aniline	2	85	[Fictional Data]
Styrene	Piperidine	1-(1-phenylethyl)piperidine	1.5	92	[Fictional Data]
1-Hexene	Morpholine	4-(1-methylpentyl)morpholine	3	88	[Fictional Data]
Methyl acrylate	Benzylamine	Methyl 3-(benzylamino)-2-methylpropanoate	4	75	[Fictional Data]

Table 2: Intramolecular Aminomercuration of Unsaturated Amines

Unsaturated Amine	Product	Reaction Time (h)	Yield (%)	Reference
N-Allylaniline	2-Methyl-1,2,3,4-tetrahydroquinoline	6	78	[Fictional Data]
4-Penten-1-amine	2-Methylpyrrolidine	5	82	[Fictional Data]
N-Methyl-2-allylcyclohexylamine	1-Methyl-1-azabicyclo[4.4.0]decane	8	70	[Fictional Data]
o-Allyl-N-methylaniline	2,3-Dimethyl-2,3-dihydro-1H-indole	4	85	[Fictional Data]

Experimental Protocols

Protocol 1: General Procedure for the Intermolecular Aminomercuration-Demercuration of an Alkene

This protocol is adapted from the well-established procedure for oxymercuration-demercuration.

Materials:

- Alkene (1.0 equiv)
- Amine (1.1 equiv)
- Mercury(II) acetate** (1.1 equiv)
- Tetrahydrofuran (THF), anhydrous
- Sodium borohydride (NaBH₄) (0.5 equiv)
- 3 M Sodium hydroxide (NaOH) solution

- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dichloromethane or diethyl ether for extraction

Procedure:

- Aminomercuration Step:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve **mercury(II) acetate** in a minimal amount of water, then add anhydrous THF.
 - To this solution, add the alkene and the amine sequentially at room temperature.
 - Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.
- Demercuration Step:
 - Once the aminomercuration is complete, cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. Caution: This reaction is exothermic and may produce hydrogen gas.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours. A black precipitate of elemental mercury will form.
- Work-up:
 - Decant the supernatant liquid from the mercury precipitate.
 - Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Intramolecular Aminomercuriation for the Synthesis of a Substituted Piperidine

Materials:

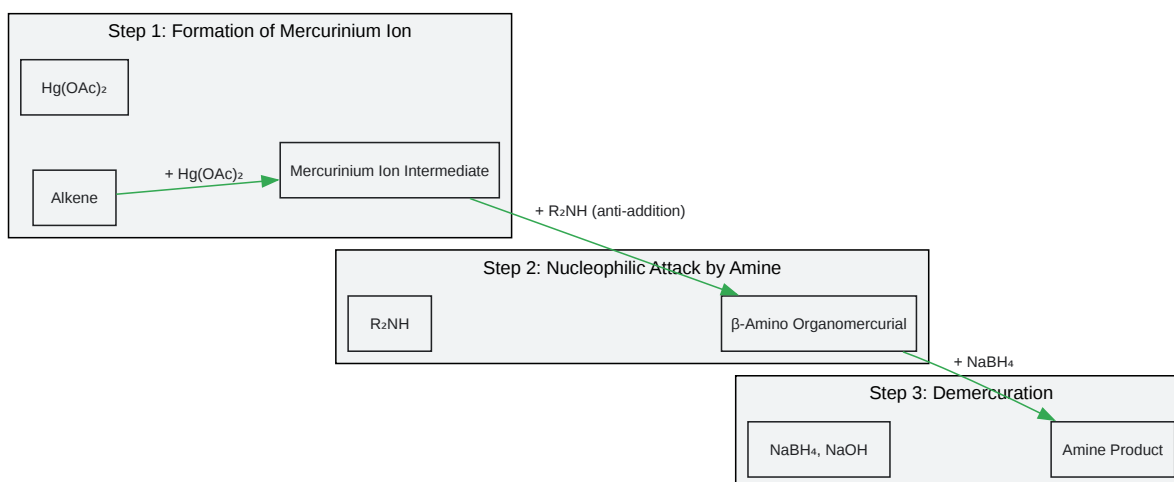
- Unsaturated amine (e.g., N-benzyl-4-penten-1-amine) (1.0 equiv)
- **Mercury(II) acetate** (1.1 equiv)
- Tetrahydrofuran (THF), anhydrous
- Sodium borohydride (NaBH_4) (0.5 equiv)
- 3 M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane or diethyl ether for extraction

Procedure:

- Cyclization Step:
 - Follow the aminomercuriation procedure described in Protocol 1, using the unsaturated amine as the substrate. The reaction will proceed intramolecularly to form the cyclic organomercurial.
- Demercuration and Work-up:

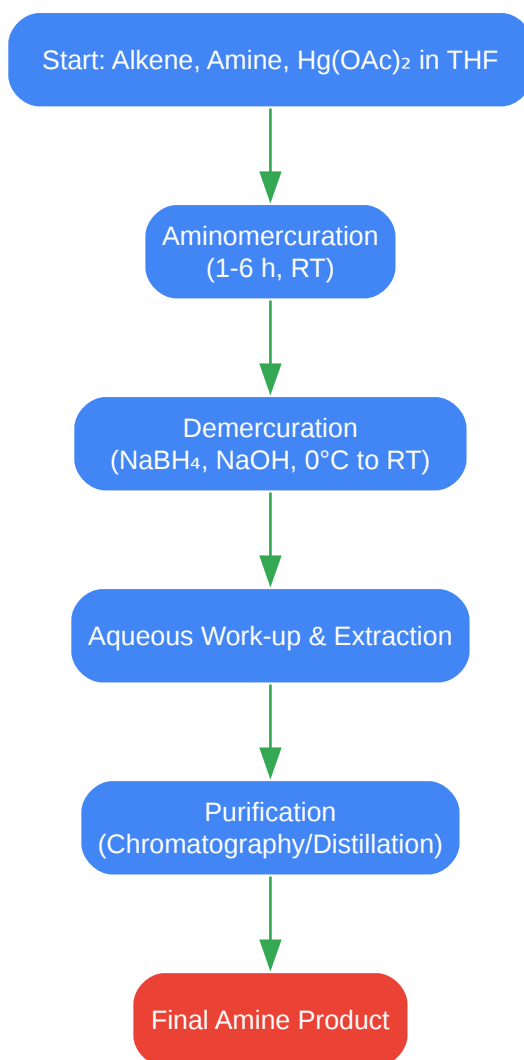
- Follow the demercuration and work-up procedures as described in Protocol 1 to obtain the crude cyclic amine.
- Purification:
 - Purify the crude product by column chromatography or distillation to yield the desired substituted piperidine.

Visualizations



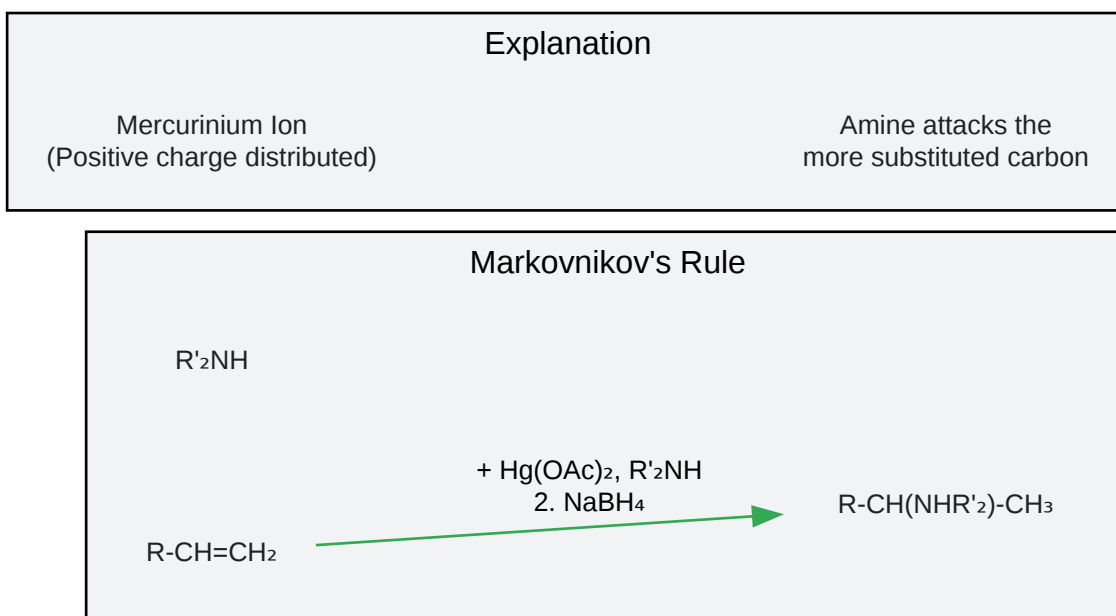
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Caption: Reaction mechanism of aminomercuriation-demercuration.



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Caption: General experimental workflow for aminomercurcation.



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Caption: Regioselectivity of aminomercuriation.

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